molecular formula C8H4BrClN2S B8629723 4-(5-Bromothiophen-2-yl)-2-chloropyrimidine

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine

Katalognummer: B8629723
Molekulargewicht: 275.55 g/mol
InChI-Schlüssel: AXALDHQRZFKGRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)-2-chloropyrimidine typically involves the bromination of thiophene followed by its incorporation into a pyrimidine ring. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromine atom into the thiophene ring. The brominated thiophene is then reacted with 2-chloropyrimidine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, thiophene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-Bromothiophen-2-yl)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Bromo-2-thienyl)benzonitrile
  • 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
  • 2-Bromo-5-benzoylthiophene

Uniqueness

4-(5-Bromothiophen-2-yl)-2-chloropyrimidine is unique due to its combination of a brominated thiophene ring and a chloropyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H4BrClN2S

Molekulargewicht

275.55 g/mol

IUPAC-Name

4-(5-bromothiophen-2-yl)-2-chloropyrimidine

InChI

InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H

InChI-Schlüssel

AXALDHQRZFKGRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1C2=CC=C(S2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.